2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid features a fused pyridine and pyrimidine ring system, which contributes to its chemical properties and reactivity.
This compound is documented in various chemical databases and literature, including PubChem, where it is indexed under specific identifiers that provide detailed information about its properties and applications .
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is classified as a heterocyclic compound. Its structural characteristics place it within the broader category of pyrido[2,3-d]pyrimidines, which are known for their significance in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. A common method involves the condensation of 2-amino derivatives with appropriate carboxylic acids or esters under controlled conditions.
In industrial applications, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and purity.
The molecular structure of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be represented by its chemical formula .
InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13)
STVSMYULOWEOPI-UHFFFAOYSA-N
The structure includes a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid primarily involves its interaction with specific enzymes or receptors in biological systems. The compound can act as an enzyme inhibitor by binding to active sites on target proteins, thus blocking their activity. This inhibition can disrupt various biochemical pathways associated with inflammation or cancer cell proliferation.
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy) confirm the presence of characteristic functional groups that define its reactivity and interactions.
The applications of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid span several fields:
Research continues to explore the full potential of this compound in various scientific domains, emphasizing its versatility and importance in ongoing studies related to drug discovery and development.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0